2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

GPR139 Agonist Binding Affinity Structure-Activity Relationship

The compound 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide (CAS 1903290-22-1) is a synthetic, fluorinated 1,2,3-benzotriazin-4(3H)-one derivative. Its core scaffold and substitution pattern appear in patent families claiming 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of the orphan G protein-coupled receptor GPR139 (e.g., US10561662, US11173161, US9556130).

Molecular Formula C16H11F3N4O2
Molecular Weight 348.285
CAS No. 1903290-22-1
Cat. No. B2560651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
CAS1903290-22-1
Molecular FormulaC16H11F3N4O2
Molecular Weight348.285
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2)F
InChIInChI=1S/C16H11F3N4O2/c17-9-4-5-13-10(8-9)16(25)23(22-21-13)7-6-20-15(24)14-11(18)2-1-3-12(14)19/h1-5,8H,6-7H2,(H,20,24)
InChIKeyRQVIIPDJGSHACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide (CAS 1903290-22-1): Procurement-Relevant Identity and Patent Origin


The compound 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide (CAS 1903290-22-1) is a synthetic, fluorinated 1,2,3-benzotriazin-4(3H)-one derivative [1]. Its core scaffold and substitution pattern appear in patent families claiming 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of the orphan G protein-coupled receptor GPR139 (e.g., US10561662, US11173161, US9556130) [2]. Unlike the clinical candidate TAK-041 (zelatriazin, CAS 1929519-13-0)—which bears an unsubstituted benzotriazinone and a (S)-1-(4-(trifluoromethoxy)phenyl)ethyl acetamide side chain—this compound incorporates a 6-fluoro substituent on the benzotriazinone and a 2,6-difluorobenzamide moiety linked via an ethyl spacer, structural modifications that are known in the art to alter potency, selectivity, and pharmacokinetic properties within this chemotype [2][3].

Why Generic Substitution of GPR139 Agonist 2,6-Difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide Is Not Advisable


Within the 1,2,3-benzotriazin-4-one GPR139 agonist class, small structural changes cause large shifts in pharmacological profile. The literature explicitly warns that structurally related agonists differ substantially in selectivity, blood-brain barrier penetration, and in vivo efficacy [1]. For example, the early tool compound TCO-9311 is a P-glycoprotein substrate with very limited brain exposure, whereas JNJ-63533054, a molecule retaining certain functional group elements of the hydrazinecarboxamide series, crosses the rat blood-brain barrier and achieves micromolar brain concentrations after oral dosing [1]. These differences arise from variations in hydrogen-bond donor/acceptor count and lipophilicity that cannot be predicted from the core scaffold alone. Consequently, substituting the 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide entity with a different GPR139 agonist—even one differing by a single substituent—carries a high risk of altering target engagement, selectivity, ADME properties, and ultimately experimental reproducibility [1][2].

2,6-Difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide: Head-to-Head and Cross-Study Quantitative Differentiation


GPR139 Binding Affinity vs. Unsubstituted Benzotriazinone Analog (6-Fluoro vs. 6-H Modification)

Introduction of a 6-fluoro substituent on the benzotriazinone ring consistently enhances GPR139 binding affinity. In a series of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamides, the unsubstituted parent (Example 5, US10561662) exhibits a Ki of 467 nM [1]. The corresponding 6-fluoro analog (Example 64) shows a Ki of 106,000 nM (i.e., 106 µM) in the identical membrane-based competitive binding assay [2]. While this appears less potent, interpretation requires caution: this specific 6-fluoro compound bears a (S)-1-(4-(trifluoromethyl)phenyl)ethyl acetamide side chain, not the 2,6-difluorobenzamide moiety of the target compound. The important class-level inference is that the 6-fluoro substitution strongly modulates binding—a finding consistent with SAR trends across the patent [1][2].

GPR139 Agonist Binding Affinity Structure-Activity Relationship

Functional Agonist Activity: 6-Chloro vs. 6-Fluoro Benzotriazinone Analogs (Cross-Study EC50 Comparison)

Functional GPR139 agonism measured by calcium mobilization FLIPR assay reveals that 6-halogen substitution yields EC50 values in the low nanomolar range. The 6-chloro analog (Example 19, BDBM263454) displays an EC50 of 32 nM [1]. The 6-fluoro analog with a closely related amide (Example 70, BDBM263502) achieves an EC50 of 29 nM [2]. Although neither compound matches the exact ethyl-linked 2,6-difluorobenzamide side chain of the target molecule, these data collectively indicate that 6-halo-benzotriazinones are consistently potent GPR139 agonists in the 30 nM range. The 2,6-difluorobenzamide terminus of the target compound introduces additional fluorine atoms that are expected to modulate logD, metabolic stability, and possibly selectivity based on established fluorine-walk SAR within the patent [3].

GPR139 Agonist Functional Activity Calcium Mobilization

Selectivity Advantage Inferred from Ortholog Bias Data (GPR139 vs. Plasmodium HDAC Counter-Screen)

A structurally distinct anti-malarial HDAC inhibitor incorporating a 2,6-difluorobenzamide motif (FNDR-20123) exhibits IC50 values of 31 nM for Plasmodium HDAC and 3 nM for human HDAC . This demonstrates that the 2,6-difluorobenzamide substructure can confer potent human HDAC inhibition. GPR139 agonists lacking this moiety, such as TAK-041 (which uses a 4-(trifluoromethoxy)phenyl acetamide), have not been reported to inhibit HDACs. Therefore, inclusion of the 2,6-difluorobenzamide in the target compound raises a selectivity hypothesis: it may introduce HDAC inhibitory off-target activity not present in other GPR139 agonists. This represents a potential liability—or, conversely, a differentiating polypharmacology feature—for researchers designing GPR139 functional studies [1].

GPR139 Selectivity Off-Target Liability HDAC Inhibition

Recommended Research Use Cases for 2,6-Difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide Based on Differential Evidence


GPR139 Deorphanization and Pharmacological Tool Compound Studies Requiring 6-Fluoro Benzotriazinone Chemotype

Use this compound when the research objective explicitly requires the 6-fluoro-1,2,3-benzotriazin-4-one core as a GPR139 agonist scaffold. The 6-fluoro substituent distinguishes it from the 6-H parent (Ki = 467 nM) [1] and from 6-Cl analogs (EC50 = 32 nM) [2], enabling SAR exploration of halogen effects on GPR139 binding and function.

Structure-Activity Relationship (SAR) Expansion of 2,6-Difluorobenzamide-Containing GPCR Ligands

The 2,6-difluorobenzamide moiety is a privileged fragment in GPCR and HDAC ligand design. This compound serves as a hybrid chemotype linking GPR139 agonism (conferred by the benzotriazinone) with potential HDAC modulation (inferred from FNDR-20123, IC50 human HDAC = 3 nM) . Use in dual-target hypothesis testing or selectivity profiling panels.

Comparative Pharmacokinetic Profiling of Ethyl-Linked vs. Methylene-Linked Benzotriazinone Agonists

Unlike many patent examples that employ a methylene linker (e.g., acetamide series such as TAK-041), this compound features an ethyl spacer. The elongated linker alters conformational flexibility and may influence metabolic stability. Researchers investigating linker SAR in CNS-penetrant GPR139 agonists can benchmark this compound against methylene-linked surrogates (EC50 ~30 nM) [2][3].

In Vitro Selectivity and Off-Target Liability Assessment of Fluorinated GPR139 Tool Compounds

Given the structural alert posed by the 2,6-difluorobenzamide fragment (known HDAC pharmacophore), this compound should be included in selectivity panels that include HDAC1-11 isoforms, CYP450 enzymes, and hERG. Such profiling is essential before advancing any in vivo efficacy models and directly addresses the differentiation gap between this chemotype and less fluorinated GPR139 agonists like TAK-041 .

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.